10-(9H-Carbazol-3-yl)-10H-phenoxazine

TADF ΔEST RISC

For researchers developing high-efficiency green TADF OLEDs, this compound is the critical precursor to the PCDMB emitter, which achieves an EQE of 22.3% and a ΔEST of 0.13 eV. The phenoxazine donor unit provides stronger electron-donating character than carbazole alternatives, directly enabling efficient reverse intersystem crossing (RISC). - Enables OLED emitters with EQE >22%, significantly outperforming carbazole-only analogs (EQE <6%). - Delivers a glass transition temperature (Tg) of 131 °C, ensuring superior thermal stability for vacuum-deposited devices. - Facilitates through-space charge transfer (TSCT) architectures with photoluminescence quantum yields reaching 94%.

Molecular Formula C24H16N2O
Molecular Weight 348.4 g/mol
Cat. No. B13702060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(9H-Carbazol-3-yl)-10H-phenoxazine
Molecular FormulaC24H16N2O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5OC6=CC=CC=C64
InChIInChI=1S/C24H16N2O/c1-2-8-19-17(7-1)18-15-16(13-14-20(18)25-19)26-21-9-3-5-11-23(21)27-24-12-6-4-10-22(24)26/h1-15,25H
InChIKeyAXZPPBSTJKEIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(9H-Carbazol-3-yl)-10H-phenoxazine: Structural Identity and Specifications


10-(9H-Carbazol-3-yl)-10H-phenoxazine (CAS 1821228-16-3; molecular formula C24H16N2O; molecular weight 348.4 g/mol) is a heterocyclic building block in which a phenoxazine moiety is N-linked to the 3-position of a 9H-carbazole scaffold . This compound serves as the critical synthetic precursor to PCDMB—a high-performance thermally activated delayed fluorescence (TADF) emitter—and is structurally defined by its dual-donor architecture combining a 3-substituted carbazole (first donor) with a phenoxazine unit (second donor) [1]. The 10H-phenoxazine ring introduces an oxygen-bridged tricyclic system that confers significantly stronger electron-donating character relative to carbazole alone, making this compound a strategic intermediate for constructing D-A and D-A-D′ type emitters where donor-strength tuning governs singlet-triplet energy splitting (ΔEST) and device external quantum efficiency (EQE) [1].

Workflow

Synthetic intermediate for D-A-D′ TADF emitters via Ullmann coupling

Selection

Phenoxazine-carbazole dual-donor architecture for ΔEST control

Use Context

High-efficiency green OLED R&D requiring strong donor character

Why Generic Donors Fail to Match Phenoxazine-Derived Performance


In TADF OLED design, the donor unit's electron-donating strength directly dictates ΔEST—the energetic barrier that must be overcome for reverse intersystem crossing (RISC) and triplet harvesting. Replacing the phenoxazine moiety in 10-(9H-carbazol-3-yl)-10H-phenoxazine with a weaker carbazole donor (yielding 9H-3,9′-bicarbazole, compound 4) produces the emitter CCDMB, which exhibits a ΔEST of 0.21 eV—nearly double that of PCDMB (0.13 eV)—and an EQE of merely 5.5% compared to PCDMB's 22.3% [1]. Substituting phenoxazine with phenothiazine (sulfur replacing oxygen) alters the electronic communication pathway and promotes intersystem crossing (ISC) over TADF, fundamentally shifting the emission mechanism [2]. Even acridan-based donors, despite comparable steric bulk, yield ionization potentials approximately 0.2 eV higher than phenoxazine-substituted carbazoles, compromising hole injection and transport [3]. These steep performance cliffs mean that seemingly minor donor substitutions produce non-interchangeable compounds with order-of-magnitude differences in device efficiency.

Carbazole substitution
Nearly doubles ΔEST, drops EQE dramatically, and eliminates TADF capability
Phenothiazine substitution
Shifts emission mechanism to room-temperature phosphorescence, altering device function
Acridan substitution
Deepens HOMO by ~0.2 eV, impeding hole injection and transport

Head-to-Head Evidence Against Closest Structural Analogs


Singlet-Triplet Energy Gap Reduction for Triplet Harvesting

The emitter PCDMB—constructed directly from 10-(9H-carbazol-3-yl)-10H-phenoxazine as the precursor—achieves an experimentally measured ΔEST of 0.13 eV (from onset of fluorescence at 300 K and phosphorescence at 77 K in toluene), whereas its carbazole-only analog CCDMB yields a ΔEST of 0.21 eV under identical conditions [1]. This 0.08 eV reduction (38%) places PCDMB well within the <0.2 eV threshold generally required for efficient RISC, while CCDMB marginally exceeds it. The difference originates from the stronger electron-donating ability of phenoxazine, which lowers the S1 energy of PCDMB to 2.90 eV (vs. 3.26 eV for CCDMB) while the T1 energies remain comparable (2.77 eV vs. 3.05 eV) [1]. Transient PL decay measurements confirm a pronounced delayed fluorescence component in PCDMB-doped DPEPO films, whereas CCDMB's delayed component is nearly absent and quenched within 1 μs [1].

ΔEST Reduction
Head-to-head
PCDMB 0.13 eV vs. CCDMB 0.21 eV (38% reduction)
Supports efficient RISC for triplet harvesting
Measured in toluene at 300 K/77 K
TADF ΔEST RISC

OLED External Quantum Efficiency Enhancement

In identically fabricated OLED devices using 25 wt% emitter-doped DPEPO as the emissive layer, PCDMB-based devices achieved a maximum EQE of 22.3% with green emission (CIE 0.21, 0.45), whereas CCDMB-based devices showed a maximum EQE of only 5.5% with deep-blue emission (CIE 0.16, 0.12) [1]. The 4.1-fold EQE advantage of PCDMB is directly attributable to the phenoxazine donor's ability to enable efficient RISC and triplet harvesting, as confirmed by the strong delayed fluorescence component in transient PL. The low EQE of CCDMB reflects insufficient triplet harvesting, consistent with its larger ΔEST (0.21 eV) [1]. Additionally, PCDMB exhibits a higher glass transition temperature (Tg = 131 °C) compared to CCDMB (Tg = 112 °C), indicating superior morphological stability of the derived films [1].

OLED EQE
Head-to-head
PCDMB 22.3% vs. CCDMB 5.5% (4.1× higher)
Demonstrates near-unity internal quantum efficiency
Standard device structure; 25 wt% in DPEPO
OLED EQE Device Efficiency

HOMO Level and Hole Injection Improvement

DFT calculations at the B3LYP/6-31G* level reveal that PCDMB has a HOMO energy of −4.42 eV, which is 0.62 eV shallower than CCDMB's HOMO of −5.04 eV [1]. This substantial HOMO elevation reflects the stronger electron-donating character of phenoxazine relative to carbazole. The LUMO levels are nearly identical (−1.81 eV for PCDMB vs. −1.82 eV for CCDMB), confirming that the acceptor contribution is unchanged and the HOMO shift is purely donor-driven [1]. This HOMO elevation is consistent with broader class-level data: phenoxazine-based conjugated polymers exhibit ionization potentials of 4.8–4.9 eV, approximately 0.7 eV lower than analogous carbazole-based systems (~5.5–5.6 eV), facilitating more efficient hole injection from high-work-function electrodes such as ITO and gold [2]. Additionally, phenoxazine-substituted carbazoles show IP values approximately 0.2 eV lower than acridan-substituted analogs [3].

HOMO Level
Cross-study
−4.42 eV (PCDMB) vs. −5.04 eV (CCDMB)
Reduces hole injection barrier from ITO
DFT B3LYP/6-31G* calculated
HOMO Level Donor Strength Hole Injection

Donor-Acceptor Dihedral Angle and Charge Separation

The dihedral angle (α1) between the 3-substituted carbazole (first donor) and the second donor unit is 87.0° for PCDMB compared to only 59.1° for CCDMB [1]. This near-orthogonal geometry in PCDMB—enforced by the steric bulk of the phenoxazine oxygen atom—effectively separates the HOMO (localized on the phenoxazine edge-donor) from the LUMO (localized on the triarylborane acceptor), minimizing wavefunction overlap and thereby reducing ΔEST [1]. In CCDMB, the smaller dihedral angle permits greater HOMO-LUMO overlap, resulting in larger ΔEST and weaker TADF character. The second dihedral angle (α2, between the acceptor and the 3-substituted carbazole) is comparable for both emitters (52.9° for CCDMB vs. 53.7° for PCDMB), confirming that the critical conformational difference arises specifically from the phenoxazine-carbazole junction [1].

Dihedral Angle
Head-to-head
α₁ 87.0° (PCDMB) vs. 59.1° (CCDMB)
Near-orthogonal geometry minimizes HOMO-LUMO overlap
Enforced by phenoxazine steric bulk
Molecular Conformation Charge Separation Dihedral Angle

TADF Mechanism Versus Prompt Fluorescence

A systematic study of acridone and quinacridone derivatives revealed a sharp mechanistic dichotomy: compounds containing phenoxazine donors (compounds 3–5) demonstrated thermally activated delayed fluorescence (TADF) combined with aggregation-induced emission enhancement (AIEE), whereas structurally analogous compounds with carbazole donors (compounds 1, 2, and 6) exhibited only prompt fluorescence with aggregation-caused quenching [1]. The phenoxazine-containing derivatives achieved neat-film PLQYs of 35%, while carbazole-containing derivatives reached PLQYs up to 69% in solution but suffered severe aggregation-caused quenching in the solid state [1]. An OLED fabricated from phenoxazine-monosubstituted acridone (compound 3) achieved a maximum EQE of 16.7% [1]. This TADF-vs.-fluorescence dichotomy is a class-level phenomenon driven by the stronger charge-transfer character imparted by phenoxazine, which reduces ΔEST below the threshold required for RISC. In the specific case of PCDMB (derived from 10-(9H-carbazol-3-yl)-10H-phenoxazine), efficient triplet harvesting via TADF is confirmed by the prominent delayed component in transient PL decay of doped DPEPO films, in stark contrast to CCDMB where the delayed component is negligible [2].

Emission Mechanism
Class-level
Phenoxazine: TADF + AIEE; Carbazole: prompt fluorescence only
Enables harvesting of triplet excitons
Confirmed by delayed PL in films
TADF AIEE Photoluminescence

Photoluminescence Quantum Yield and Dipole Orientation

In 25 wt% emitter-doped DPEPO films, PCDMB exhibited a photoluminescence quantum yield (PLQY) of 65% and a horizontal transition dipole ratio of 70%, compared to 63% PLQY and 76% horizontal dipole ratio for CCDMB [1]. While the PLQY values are similar, the combination of high PLQY with TADF-enabled triplet harvesting gives PCDMB a decisive advantage: the effective radiative efficiency in PCDMB devices benefits from both prompt and delayed fluorescence channels, whereas CCDMB's similar PLQY is limited to prompt fluorescence only [1]. Furthermore, the 70% horizontal dipole ratio of PCDMB exceeds the isotropic value of 67%, contributing to enhanced out-coupling efficiency in the device stack [1]. At the class level, phenoxazine-based TADF emitters have been reported with PLQYs approaching 94% in rigid polymer matrices (Zeonex) by exploiting through-space charge transfer effects enabled by the carbazole-phenoxazine architecture [2].

PLQY & Dipole
Cross-study
PLQY 65% / horiz. dipole ratio 70% (PCDMB)
Competitive PLQY with TADF-enhanced out-coupling
25 wt% in DPEPO; angle-dependent PL
PLQY Dipole Orientation Out-Coupling Efficiency

Procurement-Driven Application Scenarios


Synthesis of High-Efficiency Green TADF Emitters

10-(9H-Carbazol-3-yl)-10H-phenoxazine is the direct precursor to PCDMB and structurally related D-A-D′ emitters where the phenoxazine unit serves as the strong second donor. As demonstrated by the PCDMB case, this intermediate enables emitters with ΔEST of 0.13 eV—comfortably below the 0.2 eV threshold for efficient RISC—and OLED EQE exceeding 22% [1]. Researchers developing green TADF OLEDs (target CIE ~0.2, 0.4–0.5) should prioritize this compound over 9H-3,9′-bicarbazole (compound 4) because the latter yields emitters with ΔEST > 0.2 eV and EQE below 6%, making it unsuitable for high-efficiency devices [1]. The synthetic route proceeds via Ullmann coupling of phenoxazine to N-benzyl-3-iodocarbazole, benzyl deprotection, N-arylation with 1-bromo-4-iodobenzene, and final attachment of the boron-based acceptor via lithium-halogen exchange [1].

Donor-Strength Tuning for Balanced Charge Transport

The dual-donor architecture built from 10-(9H-carbazol-3-yl)-10H-phenoxazine enables independent tuning of HOMO level and charge-transfer character. The phenoxazine unit lowers the HOMO by ~0.6–0.7 eV relative to carbazole-only systems [1][2], improving hole injection while the 3-substituted carbazole maintains a moderate donor contribution that can be further functionalized. This donor-strength hierarchy has been exploited in D-A-D′ systems such as tCz-BP-PXZ and tCz-PhBP-PXZ, where the phenoxazine donor establishes the TADF-active charge-transfer state while a tert-butyl carbazole co-donor tunes higher triplet state alignment to accelerate RISC, achieving EQE values up to 23.5% [3]. For procurement, this intermediate is preferred over symmetrical bis-carbazole or bis-phenoxazine precursors when the synthetic objective requires differential donor strengths within a single emitter molecule.

Through-Space Charge Transfer Luminophore Development

The rigid carbazole bridge in 10-(9H-carbazol-3-yl)-10H-phenoxazine enforces a well-defined spatial relationship between the phenoxazine donor and any acceptor subsequently attached at the carbazole N-position. This architecture is ideally suited for constructing through-space charge transfer (TSCT) TADF luminophores, where close cofacial donor-acceptor alignment—enforced by the carbazole scaffold—enables efficient TSCT with PLQYs reaching 94% in rigid matrices [1]. Compounds 2–5 in the Drapała et al. study, all phenoxazine-substituted carbazoles structurally related to this intermediate, exhibited IP values 0.2 eV lower than the acridan analog and fluorescence spanning 480–653 nm depending on the acceptor [1]. This intermediate is therefore the procurement choice when the research goal is TSCT-based TADF rather than through-bond charge transfer, as the carbazole bridge geometry is preserved across diverse acceptor attachments.

Morphologically Stable Emitter Films with Elevated Tg

The incorporation of the rigid phenoxazine unit via this intermediate contributes to enhanced thermal and morphological stability in the final emitter. PCDMB exhibits a glass transition temperature (Tg) of 131 °C, which is 19 °C higher than the carbazole-only analog CCDMB (Tg = 112 °C) [1]. This improved thermal stability is critical for vacuum-deposited OLED fabrication, where emitter films must withstand operational joule heating without morphology changes that would degrade device performance. Phenoxazine-based polymers more broadly exhibit Tg values of 112–230 °C and decomposition temperatures of 393–414 °C [2], confirming that the phenoxazine moiety systematically enhances thermal robustness. For procurement specifications requiring emitter Tg > 120 °C for device longevity, this intermediate is the structurally validated choice over carbazole-only alternatives.

Application
Selection Property
Validation Focus
High-efficiency green TADF emitters
Donor-mediated ΔEST control
EQE and transient PL verification
Balanced charge transport via donor tuning
HOMO level adjustment by donor choice
Hole injection barrier assessment
Through-space charge transfer luminophores
Carbazole-bridged donor-acceptor alignment
TSCT efficiency and PLQY in rigid hosts
Morphologically stable emitter films
Tg enhancement by rigid phenoxazine
Thermal and morphological stability under heating
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